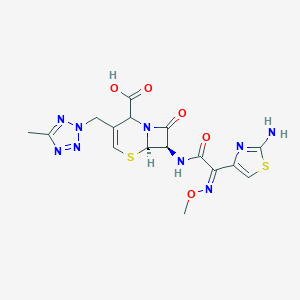

delta2-Cefteram

Description

Contextualization of Cephalosporin (B10832234) Antibiotics in Chemical Biology

Cephalosporins are a critical group of β-lactam antibiotics, integral to the field of chemical biology and medicinal chemistry nih.govslideshare.netresearchgate.netebi.ac.uk. Originally derived from the fungus Acremonium (formerly known as Cephalosporium), these compounds share a core structure consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring nih.govslideshare.netresearchgate.netebi.ac.uk. Their fundamental mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains that provide structural integrity to the bacterial cell wall nih.govchromatographyonline.comnih.gov. This disruption leads to a weakened cell wall, ultimately causing osmotic lysis and bacterial cell death nih.govnih.govbiobasedpress.eu.

The development of cephalosporins has been marked by their classification into five distinct generations, each representing advancements in chemical structure, spectrum of antibacterial activity, and resistance profiles against β-lactamases nih.govslideshare.netnih.govwikipedia.org. Generally, as generations progress, there is an observed shift from greater activity against Gram-positive bacteria to enhanced efficacy against Gram-negative bacteria, with later generations also demonstrating improved penetration into the central nervous system nih.govginekologiaipoloznictwo.comwikipedia.org. This generational progression underscores the significant role of chemical modification and structure-activity relationship (SAR) studies in optimizing the therapeutic utility of these agents researchgate.netwikipedia.orgresearchgate.net.

Academic Significance of Delta2-Cefteram as a Third-Generation Cephalosporin

This compound, identified by the CAS number 104691-34-1 axios-research.com, is a compound of academic interest within the cephalosporin family, specifically related to Cefteram. Cefteram itself is recognized as a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic nih.govguidetopharmacology.orgwikipedia.org. The "delta-2" designation in cephalosporin nomenclature typically refers to specific structural isomers or related compounds that may arise during synthesis or degradation processes nih.govnih.gov. For example, studies have investigated delta-2 isomers of cephalosporin prodrug esters and their corresponding free acids, analyzing their chemical reactivity and degradation kinetics nih.govnih.gov. This suggests that this compound may represent a particular structural variant or a related chemical entity whose specific properties are valuable for detailed chemical and biological investigation.

As a compound associated with a third-generation cephalosporin, this compound, by extension of Cefteram's classification, would likely share characteristics such as enhanced activity against Gram-negative bacteria and potential for central nervous system penetration, common traits of this generation nih.govginekologiaipoloznictwo.comwikipedia.org. The precise antibacterial spectrum, stability, and unique chemical characteristics of this compound, distinguishing it from the parent compound Cefteram, are subjects of academic inquiry. Its molecular formula is C₁₆H₁₇N₉O₅S₂, with a molecular weight of 479.5 g/mol nih.govaxios-research.com, providing fundamental data for its chemical characterization and study.

Table 1: Key Chemical Properties of this compound

| Property | Value |

| Name | This compound (also referred to as d2-Cefteram) |

| CAS Number | 104691-34-1 |

| Molecular Formula | C₁₆H₁₇N₉O₅S₂ |

| Molecular Weight | 479.5 g/mol |

Table 2: Comparative Identification of Cefteram and this compound

| Property | Cefteram | This compound (d2-Cefteram) |

| CAS Number | 82547-58-8 | 104691-34-1 |

| Molecular Formula | C₁₆H₁₇N₉O₅S₂ | C₁₆H₁₇N₉O₅S₂ |

| Molecular Weight | 479.5 g/mol | 479.5 g/mol |

| Classification | Third-generation cephalosporin | Third-generation cephalosporin |

| Description | Semisynthetic, broad-spectrum | Semisynthetic, broad-spectrum |

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research in cephalosporin chemistry is heavily focused on understanding structure-activity relationships (SAR) to optimize antibacterial efficacy and to overcome the pervasive challenge of antimicrobial resistance researchgate.netwikipedia.orgresearchgate.netnih.gov. This includes investigating how specific structural modifications, such as those indicated by the "delta-2" designation, influence a compound's ability to bind to bacterial PBPs and its susceptibility to β-lactamase enzymes researchgate.netwikipedia.orgnih.govnih.gov. The escalating problem of bacterial resistance, particularly mediated by enzymes like Extended-Spectrum Beta-Lactamases (ESBLs), significantly diminishes the clinical utility of many third-generation cephalosporins, making the study of novel derivatives and resistance mechanisms a critical research frontier ginekologiaipoloznictwo.comwikipedia.org.

For this compound specifically, several unaddressed questions remain pertinent to advanced antimicrobial research. Its precise chemical identity and role within the broader cephalosporin landscape require further elucidation. Key areas of investigation include determining whether this compound functions as a stable, active metabolite, a synthetic intermediate, or a degradation product. Understanding its stability under various physiological conditions, its specific binding affinities to different bacterial PBPs, and its contribution to or susceptibility to known resistance mechanisms would be crucial. Furthermore, exploring whether the "delta-2" structural feature confers any unique advantages or disadvantages in terms of antibacterial spectrum, pharmacokinetic profile, or interaction with resistance enzymes compared to the parent Cefteram compound represents an important avenue for future research.

List of Compounds Mentioned:

Cefteram

this compound

Cefteram Pivoxil

Ceftetrame (Ro 19-5247)

Cefazolin

Cefixime

Ceftazidime

Ceftriaxone

Cefdinir

Ceftobiprole

Cefepime

Cefpiramide

Loracarbef

Cephalexin

Structure

3D Structure

Properties

CAS No. |

104691-34-1 |

|---|---|

Molecular Formula |

C16H17N9O5S2 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1 |

InChI Key |

RGVZHTDOHDQKKK-YNDFCMETSA-N |

SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |

Isomeric SMILES |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N |

Canonical SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; T 2525A; |

Origin of Product |

United States |

Molecular Structure and Chemical Foundation of Delta2 Cefteram

Elucidation of the Delta2-Cephalosporin Nucleus Configuration

The cephalosporin (B10832234) class of antibiotics is characterized by a bicyclic core structure known as the cephem nucleus. This nucleus consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring wikipedia.orgnih.govmdpi.com. The designation "delta" (Δ) in cephalosporin nomenclature refers to the position of the double bond within the dihydrothiazine ring.

The base structure of Cefteram, a third-generation cephalosporin, possesses the molecular formula C₁₆H₁₇N₉O₅S₂ and a molecular weight of approximately 479.49 g/mol drugfuture.comwikipedia.org. Delta2-Cefteram refers to this same core structure but with the aforementioned Δ2 double bond configuration.

Detailed Analysis of Key Functional Groups and Their Connectivity

The molecular architecture of this compound is defined by its core cephem nucleus and specific side chains attached at key positions, which dictate its chemical properties.

Cephem Nucleus: This fundamental bicyclic system comprises:

β-Lactam Ring: A four-membered cyclic amide ring, crucial for the biological activity of cephalosporins by inhibiting bacterial cell wall synthesis wikipedia.orgnih.govmdpi.comnih.govontosight.ai.

Dihydrothiazine Ring: A six-membered ring containing a sulfur atom and a nitrogen atom, fused to the β-lactam ring. In this compound, the double bond is located between C2 and C3 of this ring.

Carboxylic Acid Group: Located at position C4 of the cephem nucleus, this acidic group is typically ionized at physiological pH, contributing to the molecule's solubility and interactions nih.govacs.org.

Side Chains of Cefteram:

C7 Side Chain: An acylamino group is attached to position C7. For Cefteram, this is the [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino moiety wikipedia.orgnih.gov. This complex side chain, featuring an aminothiazole ring and a methoxyimino group, is characteristic of many advanced-generation cephalosporins, contributing to their broad spectrum of activity and stability against β-lactamases wikipedia.orggoogle.com. The (2Z) designation refers to the syn configuration of the methoxyimino group, which is generally associated with enhanced antibiotic activity google.com.

C3 Side Chain: A substituent is attached at position C3, typically via a methylene (B1212753) linker. In Cefteram, this is the (5-methyl-2H-tetrazol-2-yl)methyl group wikipedia.orgnih.gov. Tetrazole rings are known to influence protein binding and other pharmacokinetic properties in cephalosporins acs.orgnih.gov.

Table 1: Key Functional Groups of this compound

| Position | Functional Group | Description |

| Core | β-Lactam Ring | Four-membered cyclic amide, essential for antibacterial activity. |

| Core | Dihydrothiazine Ring | Six-membered ring with S and N atoms, fused to the β-lactam. In Δ2 isomers, the double bond is between C2 and C3. |

| Core | Carboxylic Acid (C4) | Acidic group, typically ionized at physiological pH, influencing solubility and interactions. |

| C7 | [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino | Complex side chain with an aminothiazole ring and a methoxyimino group, enhancing antibacterial spectrum and β-lactamase stability. |

| C3 | (5-methyl-2H-tetrazol-2-yl)methyl | Heterocyclic substituent linked via a methylene group, potentially influencing protein binding and pharmacokinetic properties. |

Stereochemical Considerations and Isomeric Forms (e.g., Delta2 vs. Delta3 isomers)

Stereochemistry plays a critical role in the biological activity and physical properties of cephalosporins. The primary stereochemical distinction relevant to this compound lies in the position of the double bond within the dihydrothiazine ring, leading to Δ2 and Δ3 isomers.

Δ3 Isomers: These possess a double bond between C3 and C4. This is the more common configuration found in many naturally derived and synthetic cephalosporins.

Δ2 Isomers: In this compound, the double bond is shifted to the C2-C3 position. This isomerization can occur under various conditions, including basic media or enzymatic transformations researchgate.netasm.orgresearchgate.netcjph.com.cn.

While both isomers share the fundamental cephem nucleus and similar side chains, the altered double bond position in Δ2 isomers can lead to differences in stability and biological activity. Generally, Δ2-cephalosporins have been observed to exhibit reduced antibacterial potency compared to their Δ3 counterparts asm.orgresearchgate.netcjph.com.cn. This difference is often attributed to variations in their three-dimensional structure and how they interact with bacterial targets.

The stereochemistry at other positions, such as the cis configuration at C7 and C8, is conserved across most cephalosporins, including Cefteram and its isomers nih.gov. The specific configuration of the methoxyimino group at C7 (Z or E) also impacts activity, with the Z (syn) isomer generally being more potent google.com.

Table 2: Comparison of Delta2 and Delta3 Cephalosporin Isomers

| Feature | Delta2-Cephalosporin (e.g., Δ2-Cefteram) | Delta3-Cephalosporin (e.g., Cefteram) |

| Double Bond Position | Between C2 and C3 | Between C3 and C4 |

| Dihydrothiazine Ring Conformation | Tends to favor a single conformation | Tends to favor two conformations |

| Lactam Peptide Bond | Less nonplanar | Moderately nonplanar |

| Antibacterial Potency | Generally reduced | Generally higher |

| Stability | Can be less stable | Generally more stable |

Conformational Analysis of the Beta-Lactam and Dihydrothiazine Rings

Conformational analysis provides insight into the preferred three-dimensional shapes of molecules, which can correlate with their chemical reactivity and biological interactions. The β-lactam and dihydrothiazine rings are the core structural elements whose conformations are critical.

Studies on cephalosporins indicate that the dihydrothiazine ring can adopt various puckered conformations. For Δ3-cephalosporins, two low-energy conformations are typically observed researchgate.netias.ac.in. In contrast, Δ2-cephalosporins, including this compound, tend to favor a single preferred conformation ias.ac.in.

Compound List:

this compound

Cefteram

Cefteram Pivoxil

β-Lactam

Dihydrothiazine Ring

Aminothiazole Ring

Methoxyimino Group

Tetrazole Ring

Synthetic Methodologies and Chemical Transformations in Delta2 Cefteram Research

Strategies for the Synthesis of the Cephalosporin (B10832234) Core Structure

The fundamental framework of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring. wikipedia.orgmdpi.com Historically, the total synthesis of cephalosporin C, a natural precursor to many semi-synthetic cephalosporins, was a landmark achievement in organic chemistry. thieme-connect.com Modern synthetic strategies often rely on the chemical or enzymatic modification of naturally produced cephalosporin C. mdpi.com

A common industrial approach involves the cleavage of the D-aminoadipic acid side chain from cephalosporin C to yield 7-ACA. wikipedia.orgmdpi.com This core molecule then serves as a versatile starting material for the attachment of various side chains at the C-7 position, which significantly influences the antibacterial spectrum and activity of the resulting antibiotic. wikipedia.orgnih.gov

Alternative synthetic routes focus on constructing the bicyclic cephem core from simpler acyclic precursors. These multi-step syntheses require precise control over ring formation and the introduction of functional groups. For instance, a key step can involve the formation of the β-lactam ring from an amino ester, followed by the construction of the dihydrothiazine ring. thieme-connect.com

Stereocontrolled Approaches in Delta2-Cefteram Synthesis

The biological activity of cephalosporins is highly dependent on their stereochemistry. The specific spatial arrangement of substituents, particularly at the C-6 and C-7 positions of the cephem nucleus, is critical. Therefore, stereocontrolled synthesis is paramount in the production of Δ²-Cefteram.

Key strategies in stereocontrolled synthesis often involve the use of chiral starting materials or the application of stereoselective reactions. For example, asymmetric induction can be employed during the formation of the β-lactam ring to ensure the correct relative stereochemistry. Acid-catalyzed cyclodehydration reactions have also been utilized as a key step in the stereoselective total synthesis of related complex molecules, highlighting a potential approach for controlling stereoisomerism. nih.gov

Systematic studies on the addition of nucleophiles to fluorinated lactones have demonstrated high α-selectivity, a process that could be adapted for the stereocontrolled synthesis of specific cephalosporin analogs. nih.gov The ultimate goal of these approaches is to produce Δ²-Cefteram with the desired absolute stereochemistry, as this is intrinsically linked to its therapeutic efficacy.

Chemical Modifications for Analog Generation and Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial properties of cephalosporins. These studies involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified, and the resulting impact on biological activity is evaluated. nih.govkoreascience.kr

For cephalosporins, modifications are typically made at two primary sites: the C-7 acylamino side chain and the C-3 substituent of the dihydrothiazine ring. wikipedia.org Changes to the C-7 side chain can affect the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes. koreascience.kr For example, the steric hindrance of the 7-side chain can play a significant role in conferring stability against β-lactamases. koreascience.kr

The substituent at the C-3 position generally influences the pharmacokinetic properties of the drug. wikipedia.org SAR studies have revealed that features like aromaticity and lipophilicity are important for the inhibitory activity of some related compounds. researchgate.net The presence of nitrogen-containing functional groups in the C-7 side chain has been shown to have varied and sometimes opposing effects on activity against gram-positive and gram-negative bacteria. nih.gov

| Modification Site | Effect on Properties | Example of Influential Feature |

| C-7 Acylamino Side Chain | Antibacterial spectrum, β-lactamase stability | Steric hindrance, presence of nitrogen functions nih.govkoreascience.kr |

| C-3 Substituent | Pharmacokinetics | - |

Investigating the Chemical Conversion from Prodrugs to Active this compound

To enhance oral bioavailability, some cephalosporins are administered as prodrugs, which are inactive derivatives that are converted into the active form in the body. Cefteram pivoxil is a well-known prodrug of Cefteram. patsnap.comgoogle.com This esterified form is more lipophilic, which facilitates its absorption through the gastrointestinal tract. patsnap.com

Once absorbed into the bloodstream, the prodrug undergoes enzymatic hydrolysis. Esterase enzymes cleave the pivoxil group from Cefteram pivoxil, releasing the active, hydrophilic form of the drug, Cefteram. patsnap.com This conversion is a critical step for the drug to exert its antibacterial effect, which it does by inhibiting bacterial cell wall synthesis. patsnap.com The inactive Δ²-isomer is a major hydrolytic product of some cephalosporin prodrugs. nih.gov

Similarly, other cephalosporin prodrugs, such as ceftaroline (B109729) fosamil, are designed to be rapidly converted to their bioactive forms. google.com This strategy of using a water-soluble prodrug allows for parenteral administration and ensures that the active compound is delivered effectively to the site of infection. google.comgoogleapis.com

Reaction Kinetics and Mechanistic Studies of this compound Formation and Stability

Understanding the reaction kinetics and degradation pathways of Δ²-Cefteram is essential for its formulation and storage. Stability studies are conducted to determine how environmental factors like temperature, humidity, and light affect the quality of the drug over time. woah.org These studies help establish a shelf-life for the product. woah.org

Kinetic studies have investigated the degradation of Δ³ and Δ² isomers of cephalosporin esters. nih.gov The hydrolysis of these esters often leads to the formation of the inactive Δ²-cephalosporin free acid as a major product. nih.gov The rates of these degradation reactions are influenced by factors such as pH and the presence of enzymes. For instance, the hydrolysis processes can be subject to general or specific base catalysis. nih.gov

The stability of β-lactam antibiotics can be evaluated under various temperature conditions. For example, studies have shown that while many antimicrobials are stable for 72 hours under refrigeration, their stability decreases at higher temperatures. nih.gov The intrinsic reactivity of the β-lactam ring towards hydrolysis is a key factor in its stability. nih.gov The main degradation pathway for some related compounds is through the hydrolysis of the β-lactam ring. google.com

| Condition | Effect on Stability |

| Refrigeration (4°C) | Generally stable for extended periods (e.g., 72 hours) nih.gov |

| Room Temperature (25°C) | Stability is reduced compared to refrigeration nih.gov |

| Elevated Temperatures (32°C, 37°C) | Significant decrease in stability for many β-lactams nih.gov |

| pH | Can catalyze degradation reactions nih.gov |

Molecular Mechanism of Antimicrobial Action of Delta2 Cefteram

Biochemical Pathway Inhibition: Targeting Bacterial Cell Wall Synthesis

Delta2-Cefteram targets the biochemical pathway responsible for bacterial cell wall synthesis, specifically the formation of peptidoglycan. Peptidoglycan is a complex polymer that forms a mesh-like layer outside the bacterial plasma membrane, providing essential structural support and counteracting the high internal osmotic pressure of the bacterial cell libretexts.orgsigmaaldrich.comorthobullets.comlumenlearning.com. Beta-lactam antibiotics, including cephalosporins like this compound, inhibit the final stages of peptidoglycan synthesis by interfering with the cross-linking of peptidoglycan chains libretexts.orgsigmaaldrich.comorthobullets.comnih.gov. This process is crucial for creating a rigid and stable cell wall libretexts.orgsigmaaldrich.com. By disrupting this vital synthesis pathway, this compound weakens the cell wall, rendering the bacteria vulnerable to lysis libretexts.orgsigmaaldrich.comnih.govpatsnap.com.

Penicillin-Binding Protein (PBP) Interaction Dynamics

The primary molecular targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes play a critical role in the final steps of peptidoglycan synthesis, particularly in the cross-linking of peptidoglycan strands through transpeptidation reactions orthobullets.comnih.govpatsnap.comnih.gov.

Quantitative Analysis of PBP Binding Affinity (e.g., IC50 determination)

Specific quantitative data, such as IC50 values, detailing the binding affinity of this compound to various bacterial Penicillin-Binding Proteins (PBPs) were not found in the provided search results. However, it is understood that beta-lactam antibiotics, in general, bind to PBPs with varying affinities, and this binding is typically quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the PBP's activity or binding to a reporter molecule psu.edunih.govnih.govnih.govcsic.esplos.orgnih.gov. Studies on other cephalosporins have demonstrated a range of IC50 values against different PBP subtypes in various bacterial species psu.edunih.govnih.govnih.govcsic.es.

Specificity and Selectivity of this compound for Different PBP Subtypes

The precise specificity and selectivity profile of this compound for different PBP subtypes were not detailed in the provided search results. PBPs are a diverse group of enzymes, and different beta-lactam antibiotics exhibit varying degrees of selectivity for these targets libretexts.orgnih.govnih.govnih.gov. For instance, some cephalosporins show higher affinity for PBP3 or PBP1a/1b in Gram-negative bacteria, while others target different PBPs in Gram-positive bacteria nih.govnih.govnih.govcsic.esnih.gov. The specific binding pattern of this compound would dictate its spectrum of activity and potency against different bacterial species.

High-Resolution Structural Analysis of this compound-PBP Complexes

Information regarding high-resolution structural analyses of complexes formed between this compound and bacterial PBPs was not available in the provided search results. Structural studies of other beta-lactam antibiotics, such as penicillins, carbapenems, and cephalosporins, bound to PBPs have provided insights into the molecular interactions at the active site, revealing how these drugs covalently bind to the catalytic serine residue of the PBPs plos.orgrcsb.orgresearchgate.netrcsb.org. Such analyses typically involve X-ray crystallography to elucidate the three-dimensional structure of the PBP-antibiotic complex.

Enzymatic Inactivation Mechanisms of Transpeptidases by this compound

This compound, as a beta-lactam antibiotic, functions by inactivating bacterial transpeptidases, which are also known as PBPs orthobullets.comnih.govpatsnap.comnih.gov. These enzymes are responsible for catalyzing the final cross-linking step in peptidoglycan synthesis, a reaction that involves the formation of peptide bonds between adjacent glycan strands nih.gov. Beta-lactam antibiotics mimic the D-alanyl-D-alanine terminus of the peptidoglycan precursor and act as mechanism-based inhibitors or "suicide substrates" nih.gov. Upon binding to the active site of the transpeptidase, the strained beta-lactam ring of this compound opens and covalently acylates a critical serine residue in the enzyme's active site nih.govnih.gov. This acylation results in the irreversible inactivation of the transpeptidase, thereby halting the essential cell wall cross-linking process nih.govnih.gov.

Cellular Consequences of PBP Inhibition Leading to Bacterial Lysis

The inhibition of PBPs by this compound leads to a cascade of detrimental effects within the bacterial cell. With the transpeptidation process disrupted, the newly synthesized peptidoglycan strands cannot be adequately cross-linked, resulting in a weakened and defective cell wall libretexts.orgsigmaaldrich.comnih.govpatsnap.com. This compromised structural integrity makes the bacterial cell unable to withstand the internal turgor pressure. Consequently, the cell membrane bulges through the weakened wall, leading to cell swelling, filamentation, and ultimately, cell lysis and death libretexts.orgsigmaaldrich.comnih.govpatsnap.com. Beta-lactam antibiotics like this compound are generally considered bactericidal, meaning they directly kill bacteria libretexts.orglumenlearning.com.

Compound List

this compound

In Vitro Antimicrobial Spectrum and Efficacy Studies of Delta2 Cefteram

Susceptibility Profiling Against Gram-Positive Bacterial Species

There is no available data on the minimum inhibitory concentrations (MICs) or susceptibility patterns of gram-positive bacterial species to delta2-Cefteram. Research has focused on the active parent drug, Cefteram.

Susceptibility Profiling Against Gram-Negative Bacterial Species

There is no available data on the MICs or susceptibility patterns of gram-negative bacterial species to this compound. Studies have consistently investigated the active form, Cefteram.

Assessment of Activity Against Specific Resistant Phenotypes (e.g., penicillin-resistant S. pneumoniae)

No studies have been found that assess the in vitro activity of this compound against penicillin-resistant Streptococcus pneumoniae or any other resistant bacterial phenotypes.

Comparative In Vitro Potency with Other Beta-Lactam Antibiotics

Due to the absence of antimicrobial activity data for this compound, no comparative in vitro potency studies with other beta-lactam antibiotics have been conducted or published.

Methodological Considerations in In Vitro Antimicrobial Susceptibility Testing

Standard methodologies for in vitro antimicrobial susceptibility testing, such as broth microdilution and agar (B569324) dilution, are employed to determine the MIC of active antimicrobial agents. These methods are designed to assess the concentration of an antibiotic that inhibits the visible growth of a microorganism. As this compound is an inactive metabolite, it is not subjected to these testing protocols.

Structure Activity Relationship Sar and Rational Drug Design for Delta2 Cefteram

Systematic Variation of Side Chains and Their Influence on Antimicrobial Activity

Modifications to the side chains, particularly at the C-7 and C-3 positions of the cephem nucleus, are pivotal in shaping the antimicrobial activity of cephalosporins. Research indicates that substitutions with greater volume and polarity on the R2 side chain of the cephem nucleus can increase potency, with polar nitrogen atoms at the alpha-carbon showing a particularly beneficial effect on activity against methicillin-susceptible Staphylococcus aureus (MSSA) nih.gov.

Enzymatic Degradation and Molecular Mechanisms of Resistance to Delta2 Cefteram

Beta-Lactamase Hydrolysis Profiles of Delta2-Cefteram

The stability of this compound in the presence of beta-lactamases is a critical determinant of its antibacterial activity. The hydrolysis profile of this cephalosporin (B10832234) varies significantly depending on the class of the beta-lactamase enzyme.

Characterization of Beta-Lactamase Classes (e.g., Ambler classes) Affecting this compound Stability

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences, a system known as the Ambler classification. These classes exhibit different substrate specificities and catalytic mechanisms, which in turn affects their ability to hydrolyze this compound.

Class A Beta-Lactamases: This class primarily includes penicillinases and some extended-spectrum beta-lactamases (ESBLs) like TEM and SHV variants. Generally, third-generation cephalosporins like Cefteram show good stability against many common Class A enzymes. microrao.com However, the emergence of ESBLs within this class has broadened their substrate profile to include third-generation cephalosporins. microrao.comsemanticscholar.org Specific TEM and SHV variants have demonstrated the ability to hydrolyze these advanced cephalosporins. microrao.com

Class B Beta-Lactamases: These are metallo-beta-lactamases that require zinc ions for their activity. They possess a broad spectrum of activity, hydrolyzing penicillins, cephalosporins, and carbapenems.

Class C Beta-Lactamases: These are chromosomally encoded cephalosporinases (AmpC) found in many Gram-negative bacteria. mdpi.com They are a significant threat to third-generation cephalosporins. While some third-generation cephalosporins are more stable against AmpC enzymes, overexpression of these enzymes can lead to clinically significant resistance. mdpi.com

Class D Beta-Lactamases: This class consists of oxacillinases (OXA) that can hydrolyze oxacillin (B1211168) and related penicillins. nih.gov Some OXA variants have evolved to efficiently hydrolyze extended-spectrum cephalosporins. mdpi.com

Enzymatic Kinetics of Hydrolytic Inactivation by Beta-Lactamases

The efficiency of beta-lactamase-mediated hydrolysis can be quantified by determining key enzymatic kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster rate of hydrolysis.

Specific kinetic data for the hydrolysis of this compound by a wide range of beta-lactamases is not extensively available in the public domain. However, related studies on Cefteram provide some insights. For instance, one study reported a relative hydrolysis rate of 0.095 for Cefteram by a type I penicillinase from Escherichia coli, with a Km value greater than 200 µM. This suggests a relatively low affinity and slow hydrolysis by this particular enzyme.

| Beta-Lactamase | Ambler Class | Source Organism | Substrate | Relative Hydrolysis Rate | Km (µM) |

| Penicillinase (Type I) | A | Escherichia coli | Cefteram | 0.095 | >200 |

Intrinsic Stability of this compound Against Beta-Lactamases

This compound, like other third-generation cephalosporins, was designed to have enhanced stability against many common beta-lactamases, particularly the plasmid-mediated penicillinases of Ambler Class A. medicoapps.org This intrinsic stability is attributed to its chemical structure, which sterically hinders the access of the beta-lactamase active site to the hydrolyzable beta-lactam ring. However, this stability is not absolute and can be overcome by certain classes of beta-lactamases, especially ESBLs and AmpC enzymes. microrao.commdpi.com

Mutational Hotspots in Beta-Lactamases Leading to this compound Resistance

The evolution of beta-lactamases, driven by selective pressure from antibiotic use, often involves mutations in and around the active site of the enzyme. These mutations can alter the substrate specificity, allowing the enzyme to accommodate and hydrolyze previously resistant antibiotics like third-generation cephalosporins.

For Class A ESBLs such as TEM and SHV, specific amino acid substitutions at key positions are known to confer resistance to extended-spectrum cephalosporins. microrao.com While specific studies on mutational hotspots leading to this compound resistance are limited, it is plausible that mutations known to affect other third-generation cephalosporins would also impact the efficacy of this compound. For instance, in TEM beta-lactamases, substitutions at amino acid positions such as 104, 164, 238, and 240 are known to expand the substrate profile to include third-generation cephalosporins. microrao.com

Computational Chemistry and Theoretical Modeling Applied to Delta2 Cefteram

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the intrinsic electronic properties and potential reactivity of molecules. These calculations are performed from first principles, providing a detailed picture of electron distribution, bonding, and energy landscapes.

Density Functional Theory (DFT) Applications for Molecular Properties

Table 8.1.1: DFT Applications in Cephalosporin (B10832234) Research

| Computational Aspect | Molecular Properties Investigated | Significance for Cephalosporins |

| Electronic Structure | Electron density, Molecular orbitals (HOMO/LUMO), Charge distribution | Understanding electron distribution, identifying reactive sites, predicting electronic interactions with targets. |

| Molecular Properties | Bond energies, Dipole moment, Reactivity indices | Assessing the stability of the beta-lactam ring, predicting potential reaction pathways, and inferring interaction potentials with biological macromolecules. |

| Reaction Mechanism | Transition states, Activation energies | Elucidating the detailed steps and energy barriers involved in chemical reactions, such as enzymatic hydrolysis or degradation. |

| Solvation Effects | Solvation energies, Polarizable continuum models (PCM) | Quantifying how solvent environments influence molecular stability, electronic properties, and reactivity. |

Ab Initio Calculations of Reaction Pathways

Ab initio methods, which derive results directly from fundamental quantum mechanical principles without empirical parameters, are essential for accurately mapping out reaction pathways and determining energy barriers nih.govwayne.eduu-szeged.hunih.govresearchgate.net. For cephalosporins, these calculations are crucial for understanding the hydrolysis of the beta-lactam ring, a key step in their mechanism of action and inactivation by beta-lactamases. Ab initio studies can identify transition states, calculate activation energies, and determine reaction enthalpies, providing a detailed mechanistic picture of how these molecules react. For instance, studies on related beta-lactam antibiotics have used ab initio techniques to explore various decomposition pathways and hydrogen shifts, offering a blueprint for how such analyses would be applied to delta2-Cefteram to understand its chemical stability and susceptibility to degradation nih.govwayne.eduu-szeged.hu.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing researchers to study conformational changes, protein-ligand interactions, and the influence of the surrounding environment.

Analysis of Beta-Lactamase Conformational Dynamics and Substrate Binding

Beta-lactamases are enzymes produced by bacteria that confer resistance by hydrolyzing the beta-lactam ring of antibiotics. Computational approaches, including MD simulations and molecular docking, are employed to study the interactions between cephalosporins and beta-lactamases nih.govnih.govresearchgate.netnih.govmdpi.complos.org. These simulations can provide detailed insights into how this compound might bind to different classes of beta-lactamases, the conformational changes that occur in both the enzyme and the substrate during this interaction, and the subsequent hydrolysis mechanism. Such analyses help in understanding resistance mechanisms and in designing novel beta-lactamase inhibitors or modified cephalosporins that can evade enzymatic degradation nih.govresearchgate.netnih.govmdpi.com. Studies have shown that computational methods can predict differential binding scores for different parts of a molecule with beta-lactamases, suggesting potential strategies for developing more resistant drug derivatives nih.govresearchgate.netnih.gov.

The search for information regarding "this compound" in the context of molecular docking studies and machine learning/artificial intelligence applications in drug discovery has yielded general information about these computational techniques but no specific research findings directly pertaining to "this compound."

While basic chemical information for a related compound, "Delta-2-Cefteram Pivoxil" (CAS #: 104712-44-9), was identified, the specific scientific literature detailing its application in molecular docking for predictive binding affinity to target enzymes or in machine learning and artificial intelligence for accelerating research was not found. Consequently, it is not possible to generate the detailed research findings and data tables required for the specified sections (8.3 and 8.4) that focus solely on "this compound."

Limitations:

Lack of Specific Data: The primary obstacle is the absence of published research that specifically investigates "this compound" using molecular docking or AI/ML methodologies.

Inability to Generate Tables: Without specific research findings, the creation of data tables detailing experimental or computational results for "this compound" in these areas is not feasible.

Therefore, the article focusing solely on "this compound" with the requested depth and specificity cannot be produced based on the available search results.

Advanced Research Perspectives and Future Directions for Delta2 Cefteram Analogs

Design and Synthesis of Next-Generation Delta2-Cefteram Derivatives

The foundation of exploring any new therapeutic area lies in the ability to design and synthesize novel molecular entities. For this compound, this begins with the controlled isomerization from its biologically active Δ³ counterpart. A key synthetic strategy involves a one-pot method where a Δ³-cephalosporin acid is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA). The resulting silyl (B83357) ester intermediate is then treated with a base like triethylamine, which facilitates a prototropic shift of the double bond from the Δ³ to the Δ² position, yielding the delta-2 cephalosporin (B10832234). researchgate.net This isomerization is thought to be favored by the presence of the sulfur atom within the dihydrothiazine ring. researchgate.net

Building upon this core Δ²-cephem nucleus, the design of next-generation derivatives would focus on modifications at two primary sites: the C-7 acylamino side chain and the C-3 substituent. These positions are critical determinants of the antibacterial spectrum, stability to β-lactamases, and penicillin-binding protein (PBP) affinity in traditional Δ³-cephalosporins.

C-7 Side-Chain Modification: The C-7 side chain directly interacts with the active site of PBPs. Future research could involve introducing novel acylamino groups containing unique heterocyclic moieties or functionalities designed to enhance binding affinity or evade common resistance mechanisms.

C-3 Substituent Modification: The substituent at the C-3 position influences the compound's pharmacokinetic properties and stability. For Δ² analogs, this position offers a vector for introducing functionalities that might confer new, non-traditional biological activities or serve as handles for conjugation to other molecules.

The synthesis of such derivatives would employ established techniques in medicinal chemistry, including peptide coupling reactions to install the C-7 side chain and nucleophilic substitution reactions to modify the C-3 position. uzh.ch

Table 1: Synthetic Strategies for Novel this compound Analogs

| Strategy | Description | Key Reagents/Conditions | Target Outcome |

|---|---|---|---|

| Core Isomerization | Conversion of the natural Δ³-cephem double bond to the Δ² position. researchgate.net | 1. Silylating Agent (e.g., BSA) 2. Base (e.g., Triethylamine) | Formation of the core delta-2 cephalosporin scaffold. |

| C-7 Acylamino Elaboration | Introduction of diverse side chains at the C-7 position to modulate target interaction. | Activated carboxylic acids, coupling agents (e.g., EDCI, HOBT) | Analogs with potentially novel PBP affinities or other biological targets. |

| C-3 Functionalization | Substitution of the C-3 group to alter physicochemical properties or introduce new functionalities. | Nucleophiles (e.g., thiols, amines) | Derivatives with modified stability, solubility, or potential for conjugation. |

Exploration of Synergistic Antimicrobial Combinations with this compound

Given that Δ²-cephalosporins lack significant intrinsic antibacterial activity, their potential in antimicrobial therapy could lie in synergistic combinations. hilarispublisher.comnih.gov Combination therapy is a proven strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance. hilarispublisher.comfrontiersin.org Future research should investigate if Δ²-Cefteram analogs can act as adjuvants, potentiating the activity of conventional antibiotics through non-traditional mechanisms.

One of the most successful examples of synergistic combination therapy involves pairing a β-lactam antibiotic with a β-lactamase inhibitor. hilarispublisher.com While Δ²-Cefteram itself is not a potent antibiotic, derivatives could be designed to act as novel β-lactamase inhibitors. If a Δ² analog can bind to and inactivate β-lactamase enzymes, it could be paired with a traditional β-lactamase-susceptible antibiotic (like amoxicillin (B794) or an early-generation cephalosporin) to protect it from degradation.

Other potential synergistic partners could include:

Efflux Pump Inhibitors (EPIs): If a Δ² derivative is found to disrupt bacterial efflux pumps, it could be combined with antibiotics that are substrates for these pumps, thereby increasing their intracellular concentration and restoring their efficacy. hilarispublisher.com

Membrane-Permeabilizing Agents: Analogs could be designed to disrupt the bacterial outer membrane, increasing the uptake of other co-administered antibiotics.

Table 2: Hypothetical Synergistic Combinations for Future Research

| Combination Class | Partner Antibiotic Example | Proposed Mechanism of Synergy |

|---|---|---|

| β-Lactamase Inhibition | Amoxicillin, Ceftazidime | This compound analog acts as an inhibitor, protecting the partner antibiotic from enzymatic degradation by β-lactamases. hilarispublisher.com |

| Efflux Pump Inhibition | Fluoroquinolones, Tetracyclines | This compound analog blocks efflux pumps, increasing intracellular concentration of the partner antibiotic. hilarispublisher.com |

| Biofilm Disruption | Tobramycin, Vancomycin | this compound analog disrupts the protective biofilm matrix, allowing the partner antibiotic to reach bacterial cells. |

Mechanistic Studies on the Evolution of Bacterial Resistance under this compound Pressure

The evolution of bacterial resistance is a direct consequence of selective pressure exerted by an antimicrobial agent. frontiersin.org Bacteria develop resistance to β-lactam antibiotics primarily through three mechanisms: enzymatic degradation by β-lactamases, alteration of the target PBPs, and reduced drug accumulation due to decreased outer membrane permeability (e.g., loss of porin channels) or active efflux. nih.govsemanticscholar.org

Since Δ²-Cefteram analogs are not expected to exert significant antibacterial pressure, it is highly unlikely that bacteria would evolve specific resistance mechanisms against them. Any study in this area would, therefore, be hypothetical and aimed at understanding fundamental principles. For instance, if a novel Δ² analog were engineered to have some affinity for a specific PBP, researchers could perform laboratory evolution experiments to see if bacteria adapt by modifying that PBP's structure. Such a study would provide insights into the adaptability of bacterial targets, even under weak selective pressure.

The primary resistance mechanisms relevant to the broader cephalosporin class are well-established.

Table 3: Established Mechanisms of Resistance to Cephalosporins

| Resistance Mechanism | Description | Examples |

|---|---|---|

| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the drug. infectionsinsurgery.org | TEM, SHV, CTX-M, AmpC, Metallo-β-lactamases (NDM-1) |

| Target Site Modification | Mutations in the genes encoding Penicillin-Binding Proteins (PBPs), which reduce the binding affinity of the antibiotic. nih.gov | PBP2a (encoded by mecA) in MRSA, PBP mutations in P. aeruginosa |

| Reduced Permeability | Alterations in the bacterial outer membrane, such as the loss or modification of porin channels, that restrict antibiotic entry. nih.govsemanticscholar.org | OprD porin loss in Pseudomonas aeruginosa leading to carbapenem (B1253116) resistance. |

| Active Efflux | Bacterial pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target. frontiersin.org | AcrAB-TolC efflux system in E. coli |

Integration of Multi-Omics Data for Comprehensive Understanding of Drug Action and Resistance

To fully understand the biological impact of any new chemical entity, modern research relies on the integration of multi-omics data. frontiersin.org These high-throughput techniques provide a global view of cellular processes at the levels of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics). While no such data exists for Δ²-Cefteram, applying this approach would be a critical future step.

For example, recent multi-omics studies on advanced β-lactam/β-lactamase inhibitor combinations like Ceftazidime-avibactam (CZA) in pathogens such as Pseudomonas aeruginosa have provided deep insights into resistance evolution. nih.govnih.govresearchgate.net These studies have used whole-genome sequencing to identify mutations in resistant strains, transcriptomics and proteomics to see how gene and protein expression changes in response to the drug, and machine learning to identify key drivers of the resistance phenotype. nih.gov

A similar integrative approach for a novel Δ²-Cefteram analog could elucidate:

Mechanism of Action: Even if an analog is not a potent antibiotic, it may still interact with cellular components. Proteomics could identify protein binding partners, while transcriptomics could reveal which cellular pathways are perturbed upon exposure.

Off-Target Effects: Metabolomics and proteomics could uncover unintended effects on bacterial or host cell metabolism.

Resistance Prediction: If an analog is developed with some activity, genomic analysis of lab-evolved resistant strains could proactively identify potential resistance mutations. nih.gov

This multi-omics workflow provides a powerful, systems-level approach to characterize novel compounds, moving beyond simple activity assays to a comprehensive understanding of their cellular and molecular interactions. frontiersin.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and stability of delta2-Cefteram in experimental settings?

- Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS) to quantify purity. Stability studies should employ accelerated degradation conditions (e.g., varying pH, temperature) followed by kinetic analysis of degradation products. Ensure compliance with ICH guidelines for assay validation, including specificity, linearity, and precision .

Q. How should researchers design in vitro efficacy studies to evaluate this compound against Gram-negative pathogens?

- Methodology : Follow CLSI guidelines for broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., E. coli ATCC 25922) and assess time-kill kinetics under physiological pH and temperature. Replicate experiments in triplicate to account for biological variability .

Q. What protocols ensure reproducibility in synthesizing this compound’s delta2 isomer?

- Methodology : Document reaction parameters (temperature, solvent system, catalysts) meticulously. Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and X-ray crystallography for structural validation. Publish detailed synthetic steps in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of resistance in beta-lactamase-producing bacteria?

- Methodology : Combine whole-genome sequencing of resistant mutants with enzymatic assays to identify mutations in penicillin-binding proteins (PBPs) or upregulated efflux pumps. Use isothermal titration calorimetry (ITC) to measure binding affinity changes between this compound and mutated PBPs .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?

- Methodology : Perform meta-analysis of existing data to identify interspecies metabolic variations. Design cross-species studies with standardized dosing and sampling intervals. Use compartmental modeling to account for differences in protein binding and clearance rates. Address confounding variables via multivariate regression .

Q. What computational approaches predict this compound’s interactions with non-target mammalian enzymes?

- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to screen against human cytochrome P450 isoforms. Validate predictions with in vitro inhibition assays using liver microsomes. Cross-reference results with toxicogenomic databases to assess off-target risks .

Methodological Frameworks for Addressing Data Contradictions

- Statistical Reconciliation : Apply Bayesian hierarchical models to integrate conflicting datasets, weighting studies by sample size and methodological rigor .

- Experimental Replication : Use blinded, multi-center studies to minimize bias. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Guidelines for Research Question Formulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.